6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine
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Overview
Description
6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom attached to the pyrano[2,3-B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine typically involves the bromination of the corresponding pyrano[2,3-B]pyridine derivative. One common method is the reaction of 2H,3H,4H-pyrano[2,3-B]pyridin-4-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrano[2,3-B]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial agent. Research has shown that it exhibits inhibitory effects against various bacterial strains.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6-Bromo-2H-pyrano[2,3-B]pyridin-4-one: This compound is structurally similar to 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine but lacks the amine group.
6-Bromo-2H-pyrano[2,3-B]pyridine: Another related compound that differs in the presence of the ketone group instead of the amine group.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-6-7(10)1-2-12-8(6)11-4-5/h3-4,7H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZJKUGVZVXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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